Triethyl orthoformate

Physical properties Distillation Solvent displacement

When the synthetic target demands an ethyl ester, diethyl acetal, or one-carbon aldehyde homologation via Grignard, Triethyl orthoformate (TEOF) is the obligatory orthoformate-TMOF cannot substitute without altering product identity. • Delivers 80% yield for volatile sulfonic acid ethyl esters vs. 43% with TMOF. • Diethyl acetal protection proceeds at catalyst loadings as low as 0.1 mol% (HBF₄-SiO₂, Cu(BF₄)₂, Yb(OTf)₃). • Canonical reagent for Bodroux-Chichibabin aldehyde synthesis; higher bp (146 °C) enables reflux without excessive evaporative loss. • Acute oral LD50 7.06 g/kg-~2.3× less toxic than TMOF-favoring multi-kg scale-up. Supplied as clear colorless liquid; hazmat Class 3 (UN2524); ambient shipping.

Molecular Formula C7H16O3
Molecular Weight 148.2 g/mol
CAS No. 108055-42-1
Cat. No. B026408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl orthoformate
CAS108055-42-1
Synonymsdiethoxymethoxyethane
Molecular FormulaC7H16O3
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCCOC(OCC)OCC
InChIInChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3
InChIKeyGKASDNZWUGIAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl Orthoformate: Orthoester Building Block


Triethyl orthoformate (TEOF), also indexed under CAS 108055-42-1 for its radiocarbon-labeled variant, is a trialkyl orthoester of formic acid with the formula HC(OC₂H₅)₃ [1]. It belongs to the orthoformate class alongside trimethyl orthoformate (TMOF) and triisopropyl orthoformate (TIPOF), all sharing the HC(OR)₃ core structure but differentiated by their alkoxy substituents [1]. TEOF appears as a colorless, volatile liquid (bp 143–146 °C, d²⁰₄ 0.8909) with a sweetish, pine-like odor, miscible with ethanol and ether but only slightly soluble in water with concomitant decomposition [2]. Industrially synthesized from sodium ethoxide and chloroform or via hydrogen cyanide–ethanol routes, TEOF serves as a mild dehydrating agent, a formyl equivalent, and an ethyl ester / diethyl acetal precursor in organic synthesis [1].

Triethyl Orthoformate: Why TMOF/TIPOF Fail to Substitute


Although TMOF and TEOF are jointly cited as the two orthoformates of greatest economic importance, their divergent alkoxy groups impart fundamentally different physical properties, reaction outcomes, and product identities [1]. TMOF delivers methyl esters and dimethyl acetals; TEOF delivers ethyl esters and diethyl acetals. Substituting one for the other changes the alkyl fragment installed on the substrate—a distinction that is non-negotiable when the target molecule requires a specific ethyl ester prodrug, a diethyl acetal protecting group with defined deprotection kinetics, or an aldehyde homologation via the Bodroux–Chichibabin pathway [2]. Furthermore, the 44 °C difference in atmospheric boiling point between TEOF (146 °C) and TMOF (101–102 °C) alters distillation recovery, solvent displacement, and thermal stability profiles during scale-up [1]. Even among orthoformates, selection is dictated by quantifiable performance parameters rather than class membership alone.

Triethyl Orthoformate: Head-to-Head Comparative Evidence


Boiling Point and Density Differentiation

Triethyl orthoformate exhibits an atmospheric boiling point of 143–146 °C (d²⁰₄ 0.8909), substantially higher than trimethyl orthoformate (100.6–102 °C, d²⁰₄ 0.9676) and, under reduced pressure (18 mmHg), triisopropyl orthoformate (65–66 °C, d²⁰ 0.854) [1]. The 44 °C differential between TEOF and TMOF enables preferential distillative removal of TMOF-derived methanol byproducts, whereas the higher density of TMOF (0.97 vs. 0.89 g/mL) influences liquid–liquid extraction behavior [1].

Physical properties Distillation Solvent displacement Process chemistry

Substrate-Dependent Esterification Yields

In a direct comparative study, methanesulfonic acid was esterified with TMOF and TEOF under identical neat conditions [1]. TEOF provided a substantially higher yield of the ethyl ester (80%) compared with TMOF yielding the methyl ester (43%)—a 1.86-fold improvement [1]. For p-toluenesulfonic acid, yields were comparable (TMOF: 99%; TEOF: 98%), indicating that TEOF outperforms TMOF specifically with lower-molecular-weight, more volatile sulfonic acid substrates where product volatility depresses isolated methyl ester yields [1].

Sulfonic acid esterification Methyl tosylate Ethyl tosylate Synthetic methodology

Supramolecular Host–Guest Hydrolysis Kinetics

In a chiral supramolecular host–guest system designed to mimic enzymatic hydrolysis, the kinetic parameters of TEOF and TIPOF were determined under identical conditions (pH 11.0, 50 °C) [1]. TEOF displayed a higher catalytic turnover number (kcat = 8.06 × 10⁻³ s⁻¹) than TIPOF (kcat = 3.86 × 10⁻³ s⁻¹), but a lower substrate binding affinity (KM = 21.5 mM vs. 7.69 mM), resulting in a lower specificity factor (kcat/KM = 0.37 M⁻¹ s⁻¹ vs. 0.50 M⁻¹ s⁻¹) [1]. The rate acceleration over background (kcat/kuncat) was 560 for TEOF and 890 for TIPOF [1].

Supramolecular catalysis Michaelis-Menten kinetics Hydrolysis Host-guest chemistry

Acute Oral Toxicity Comparison

The acute oral LD50 of TEOF in rats is reported as 7.06 g/kg [1], compared with 3.13 g/kg for TMOF . This represents a 2.26-fold lower acute toxicity for TEOF, which carries implications for occupational exposure risk assessment, engineering controls, and the selection of orthoformate reagents for large-scale manufacturing where operator safety margins are a procurement criterion [1].

Toxicology Process safety LD50 Risk assessment

Industrial Synthesis Purity and Yield

A patented industrial process (CN1106375A) for TEOF synthesis from chloroform, sodium hydroxide, and ethanol, conducted under pH 7–10 control with continuous azeotropic water removal, achieves product purity of 98–99% with yields in the range of 65–75% [1]. This purity level meets typical procurement specifications for pharmaceutical intermediate-grade TEOF (≥99% by GC) and surpasses the purity of early synthetic routes that suffered from hydrolysis-driven yield losses during workup [1].

Process optimization Purity specification Manufacturing Quality control

Bodroux–Chichibabin Aldehyde Synthesis Reagent

The Bodroux–Chichibabin aldehyde synthesis, which converts a Grignard reagent to an aldehyde one carbon longer, is canonically performed with triethyl orthoformate as the formyl equivalent [1]. Reaction of RMgX with HC(OEt)₃ yields a diethyl acetal intermediate, which upon acidic hydrolysis furnishes the homologous aldehyde [1]. While TMOF can participate in analogous formylation chemistry, the named reaction protocol and the bulk of reported experimental procedures specify TEOF, reflecting its established performance profile for controlled Grignard addition and subsequent acetal hydrolysis [1].

Aldehyde homologation Grignard reaction Formylation Named reaction

Triethyl Orthoformate: Preferred Application Scenarios


Ethyl Ester Formation Without Catalyst

When the synthetic target requires an ethyl ester rather than a methyl ester, TEOF is the obligatory orthoformate choice. Carboxylic acids refluxed neat in excess TEOF undergo quantitative conversion to ethyl esters without added catalyst [1]. For sulfonic acids, TEOF delivers markedly higher yields than TMOF with volatile substrates such as methanesulfonic acid (80% vs. 43%) [2]. Procurement should specify TEOF when the desired product is an ethyl sulfonate or ethyl carboxylate, particularly where product volatility would compromise isolated yields of the methyl ester analog [2].

Diethyl Acetal Protection

TEOF is the reagent of choice for installing diethyl acetal protecting groups on aldehydes and ketones using catalysts such as HBF₄–SiO₂, Cu(BF₄)₂, or Yb(OTf)₃ at loadings as low as 0.1 mol% [3][4]. The diethyl acetal products exhibit different hydrolytic stability and deprotection kinetics compared to dimethyl acetals derived from TMOF, enabling orthogonal protection strategies in multi-step synthesis . The higher boiling point of TEOF (146 °C versus 101 °C for TMOF) also facilitates its use as both reagent and solvent under reflux without excessive evaporative loss [1].

Bodroux–Chichibabin Aldehyde Homologation

TEOF is the canonical reagent for the Bodroux–Chichibabin aldehyde synthesis, wherein a Grignard reagent displaces one ethoxide group to form a diethyl acetal, subsequently hydrolyzed to the homologous aldehyde [5]. This transformation is a standard route to aldehydes from alkyl or aryl halides where direct formylation is impractical. The established protocol using TEOF minimizes the need for reaction re-optimization, making it the default procurement choice for process development groups building a Grignard-to-aldehyde sequence [5].

Large-Scale Manufacturing Safety Margin

With an acute oral LD50 of 7.06 g/kg—approximately 2.3-fold higher (less toxic) than TMOF at 3.13 g/kg—TEOF presents a comparatively favorable acute toxicity profile for multi-kilogram and ton-scale manufacturing campaigns [6]. When combined with its well-established performance in ethyl esterification and acetalization, this safety margin can influence reagent selection in process hazard analyses and in jurisdictions with stringent occupational exposure limits for volatile organic reagents [6].

Technical Documentation Hub

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